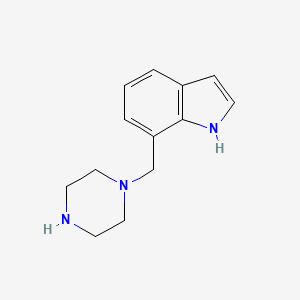
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate, often involves the use of catalysts and specific reaction conditions. One common method is the Mannich base technique, which uses a Cu (II) catalyst. This method has been found to be effective in producing imidazole derivatives with high yields .
Industrial Production Methods
Industrial production of imidazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
科学研究应用
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
作用机制
The mechanism of action of Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with an amino and methyl group makes it versatile for various applications, distinguishing it from other imidazole derivatives .
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
methyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)5-11-4-3-10-6-11/h3-4,6H,5,9H2,1-2H3 |
InChI 键 |
ZQTJASZUDRLBJU-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CN=C1)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)









![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
